
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide
描述
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides and have broad antitumor activity. This compound specifically targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide involves multiple steps. The key steps include the protection of functional groups, formation of the morpholino ring, and coupling with the purine base. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
化学反应分析
Types of Reactions
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and reaction times to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .
科学研究应用
Medicinal Chemistry Applications
-
Anticancer Research :
- Compounds similar to N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide have shown promising anticancer activities. The purine structure is known for its role in nucleic acid metabolism, making it a target for developing anticancer agents. For instance, derivatives of this compound may inhibit DNA synthesis in cancer cells, leading to reduced proliferation.
-
Antiviral Activity :
- The compound's structural similarities to known antiviral agents suggest potential efficacy against viral infections. Research indicates that morpholine derivatives can exhibit antiviral properties by interfering with viral replication processes. Preliminary studies on related compounds have shown effectiveness against viruses such as HIV and hepatitis C.
-
Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition can lead to therapeutic effects in diseases characterized by abnormal nucleotide synthesis, such as certain types of leukemia.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Studies have focused on:
- Binding Affinity : Assessing how well the compound binds to target enzymes or receptors.
- Mechanism of Action : Investigating the biochemical pathways affected by the compound.
Case Study: Anticancer Activity
A study published in 2023 explored the anticancer effects of morpholine-based purines, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Mercaptopurine | Purine derivative with a thiol group | Anticancer agent |
Acyclovir | Purine analogue with antiviral properties | Antiviral agent |
Ribavirin | Nucleoside analogue | Broad-spectrum antiviral |
This compound stands out due to its unique combination of a morpholine structure and a benzamide moiety, potentially offering distinct pharmacological profiles compared to other purine derivatives.
作用机制
The mechanism of action of N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide involves the inhibition of DNA synthesis and induction of apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and triggering programmed cell death. This mechanism is particularly effective against indolent lymphoid malignancies .
相似化合物的比较
Similar Compounds
Fludarabine: Another purine nucleoside analog used in the treatment of chronic lymphocytic leukemia.
Cladribine: A purine nucleoside analog used to treat hairy cell leukemia and multiple sclerosis.
Pentostatin: A purine nucleoside analog used in the treatment of hairy cell leukemia
Uniqueness
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide is unique due to its specific structure, which allows it to effectively target indolent lymphoid malignancies. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research and therapy .
生物活性
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide, also known by its CAS number 956139-16-5, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C36H32N6O3 |
Molecular Weight | 596.68 g/mol |
CAS Number | 956139-16-5 |
Purity | >95% |
The biological activity of this compound primarily revolves around its interactions with cellular pathways related to cancer cell proliferation and apoptosis. The compound is believed to exert its effects through:
- Inhibition of Enzymatic Activity : The morpholine and purine structures may interact with specific enzymes involved in nucleic acid metabolism.
- Induction of Apoptosis : Studies suggest that this compound can trigger programmed cell death in cancer cells, which is a critical mechanism for cancer therapy.
Cytotoxic and Antitumoral Activity
A significant study published in January 2022 evaluated the cytotoxic properties of various N-(9H-purin-6-yl) benzamide derivatives, including our compound of interest. The results indicated:
- Cytotoxic Concentration Range : Effective concentrations ranged from 3 to 39 μM across different cancer cell lines.
- Mechanisms Observed :
- Induction of apoptosis in treated cells.
- Decreased cell proliferation rates.
In vivo experiments demonstrated weaker antitumoral activity compared to in vitro results, highlighting the need for further research into optimizing delivery methods or enhancing compound efficacy .
Synergistic Effects
The lead compound exhibited synergistic activity when combined with fludarabine, a nucleoside analogue. This combination therapy approach suggests potential for improved therapeutic outcomes in cancer treatment protocols .
Case Studies
-
Case Study on Cell Lines :
- Objective : To assess the effects of N-(9H-purin-6-yl)benzamide derivatives on different cancer cell lines.
- Findings : Significant reduction in viability was observed in breast and leukemia cancer cell lines at concentrations as low as 10 μM.
- In Vivo Model Study :
Safety and Toxicology
The compound is classified with a signal word "Warning," indicating potential hazards associated with its use. Precautionary statements suggest careful handling under inert conditions and storage at low temperatures to maintain stability .
属性
IUPAC Name |
N-[9-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]purin-6-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N6O3/c43-23-30-21-41(36(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29)22-31(45-30)42-25-39-32-33(37-24-38-34(32)42)40-35(44)26-13-5-1-6-14-26/h1-20,24-25,30-31,43H,21-23H2,(H,37,38,40,44)/t30-,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQQPEYYQOKYTE-IOWSJCHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956139-16-5 | |
Record name | N6-Benzoyl-N9-(6-hydroxymethyl-4-triphenylmethylmorpholin-2-yl) Adenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。